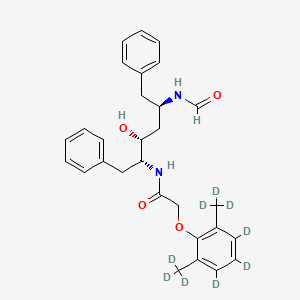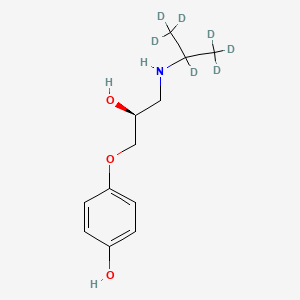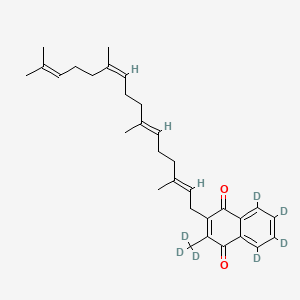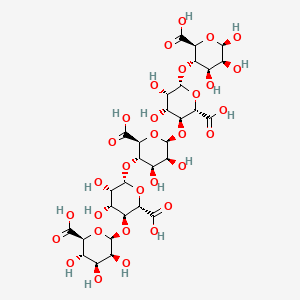
Aak1-IN-5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aak1-IN-5 is a highly selective, central nervous system-penetrable, and orally active inhibitor of adaptor protein-2-associated kinase 1 (AAK1). This compound has shown potential in the research of neuropathic pain due to its high selectivity and ability to cross the blood-brain barrier .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Aak1-IN-5 involves the creation of biaryl alkyl ethers, which are optimized for high selectivity and central nervous system penetration. The synthetic route typically involves the coupling of a biaryl moiety with an alkyl ether under specific reaction conditions . The reaction conditions include the use of palladium-catalyzed cross-coupling reactions, which are performed under an inert atmosphere with controlled temperature and pressure .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-throughput reactors and automated systems to ensure consistency and efficiency. The reaction conditions are optimized for large-scale production, including the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
Aak1-IN-5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve the use of halogenating agents and nucleophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used for further research and development .
Scientific Research Applications
Aak1-IN-5 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of adaptor protein-2-associated kinase 1 in various chemical processes.
Biology: Investigated for its effects on cellular signaling pathways and its potential as a therapeutic agent for neurological disorders.
Medicine: Explored for its potential in treating neuropathic pain and other central nervous system disorders.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in drug discovery .
Mechanism of Action
Aak1-IN-5 exerts its effects by inhibiting the activity of adaptor protein-2-associated kinase 1. This kinase plays a crucial role in the phosphorylation of specific substrates involved in cellular signaling pathways. By inhibiting this kinase, this compound disrupts these pathways, leading to reduced pain signaling and potential therapeutic effects in neurological disorders .
Comparison with Similar Compounds
Similar Compounds
TIM-098a: Another potent inhibitor of adaptor protein-2-associated kinase 1 with similar properties.
Compound 30: A pyrrolo[2,1-f][1,2,4]triazine-based inhibitor with efficacy in pain models
Uniqueness
Aak1-IN-5 is unique due to its high selectivity, central nervous system penetration, and oral bioavailability. These properties make it a valuable tool for research and potential therapeutic applications .
Properties
Molecular Formula |
C19H23F4N3O |
|---|---|
Molecular Weight |
385.4 g/mol |
IUPAC Name |
(2S)-1-[4-(difluoromethyl)-6-[2-(difluoromethyl)pyridin-4-yl]pyridin-3-yl]oxy-2,4-dimethylpentan-2-amine |
InChI |
InChI=1S/C19H23F4N3O/c1-11(2)8-19(3,24)10-27-16-9-26-14(7-13(16)17(20)21)12-4-5-25-15(6-12)18(22)23/h4-7,9,11,17-18H,8,10,24H2,1-3H3/t19-/m0/s1 |
InChI Key |
HVHRHDHQHUAOQI-IBGZPJMESA-N |
Isomeric SMILES |
CC(C)C[C@@](C)(COC1=CN=C(C=C1C(F)F)C2=CC(=NC=C2)C(F)F)N |
Canonical SMILES |
CC(C)CC(C)(COC1=CN=C(C=C1C(F)F)C2=CC(=NC=C2)C(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


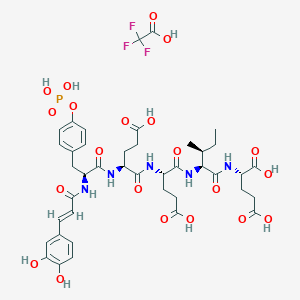
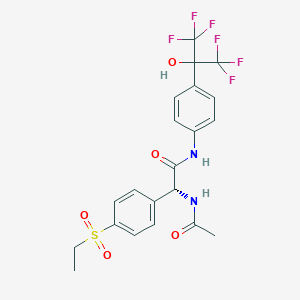
![(3R,6S,8R,11S,12S,15R,16R)-7,7,12,16-tetramethyl-15-[(2R)-6-methylhept-5-en-2-yl]pentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-ol](/img/structure/B12425059.png)


